4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide (referred to as LMM5 in studies) is a synthetic 1,3,4-oxadiazole derivative designed as a thioredoxin reductase (TrxR) inhibitor. It features a benzyl(methyl)sulfamoyl group at the 4-position of the benzamide core and a 4-methoxyphenylmethyl-substituted 1,3,4-oxadiazole ring at the N-terminus . LMM5 was identified via in silico screening for antifungal activity, demonstrating efficacy against Candida albicans and Paracoccidioides spp. with a minimum inhibitory concentration (MIC) of 50 μg/mL . Its mechanism involves disrupting redox homeostasis by targeting fungal TrxR, a critical enzyme for antioxidant defense .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-29(17-19-6-4-3-5-7-19)35(31,32)22-14-10-20(11-15-22)24(30)26-25-28-27-23(34-25)16-18-8-12-21(33-2)13-9-18/h3-15H,16-17H2,1-2H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQSHBWYVYDXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the benzamide group: The oxadiazole intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the sulfamoyl group: The final step involves the reaction of the intermediate with benzylmethylsulfonamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Structural Overview
The compound has a complex structure characterized by the following features:
- Molecular Formula: C25H24N4O5S
- Molecular Weight: 492.5 g/mol
- Key Functional Groups: Sulfamoyl, oxadiazole, and benzamide moieties.
This molecular architecture is significant for its biological interactions and pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds, including those with an oxadiazole ring, exhibit promising anticancer properties. For instance:
- Inhibition of Kinase Activity: Compounds similar to 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide have been shown to inhibit RET kinase activity, which is crucial in various cancers. A related compound demonstrated significant inhibition of cell proliferation driven by RET mutations .
- Case Study: A study involving the synthesis and evaluation of benzamide derivatives revealed that certain oxadiazole-containing compounds significantly reduced tumor growth in preclinical models .
Anti-inflammatory Properties
The compound's sulfamoyl group may contribute to its anti-inflammatory effects:
- Cyclooxygenase Inhibition: Research indicates that compounds designed as COX-II inhibitors can mitigate inflammation-related conditions. The structural similarity of this compound to known COX inhibitors suggests potential applications in treating inflammatory diseases .
Pharmacological Insights
Mechanism of Action
The mechanism by which 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with enzymes or receptors involved in microbial or cancer cell metabolism.
Pathways Involved: The compound could inhibit key metabolic pathways, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Sulfamoyl Group Modifications
- LMM5 vs. LMM11 : Replacing the benzyl(methyl)sulfamoyl group in LMM5 with cyclohexyl(ethyl) in LMM11 reduces antifungal potency (MIC increases from 50 to 100 μg/mL), likely due to decreased membrane permeability from the bulkier cyclohexyl group .
- 4-[Cyclohexyl(methyl)sulfamoyl] Derivative : The methoxymethyl-oxadiazole substituent enhances solubility (logP 3.2) but lacks reported antifungal activity, indicating the 4-methoxyphenylmethyl group in LMM5 is critical for TrxR binding.
Oxadiazole Substituent Variations
- Antifungal Specificity : Compounds with 4-methoxyphenylmethyl (LMM5, Compound 1f) show consistent antifungal activity, whereas furan-2-yl (LMM11) or thiophene (Compound 25 ) substituents reduce efficacy .
- Anticancer Activity : Derivatives like the HDAC inhibitor and Compound 1f demonstrate that substituting the oxadiazole with aromatic groups (naphthalenyl, pyridin-2-amine) shifts activity toward cancer targets.
Efficacy and Selectivity
- LMM5’s 4-methoxyphenylmethyl group enhances TrxR inhibition specificity, while analogs like Compound 1f achieve lower MICs (4 µg/mL) by optimizing hydrophobicity .
- The HDAC inhibitor highlights scaffold versatility, where oxadiazole derivatives can be repurposed for epigenetic targets through strategic substituent modifications.
Biological Activity
4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core linked to a 1,3,4-oxadiazole ring and a sulfamoyl group , which contribute to its unique chemical reactivity and biological properties. The IUPAC name for this compound is This compound , with the molecular formula .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the 1,3,4-Oxadiazole Ring : Achieved by cyclization of hydrazides with carboxylic acids under dehydrating conditions.
- Attachment of the Benzamide Group : The oxadiazole intermediate is reacted with benzoyl chloride in the presence of a base like triethylamine.
- Introduction of the Sulfamoyl Group : This final step involves reacting the intermediate with benzylmethylsulfonamide using coupling reagents such as EDCI .
The biological activity of this compound is believed to be multifaceted:
- Molecular Targets : The compound may interact with various enzymes or receptors involved in microbial or cancer cell metabolism.
- Pathways Involved : It could inhibit key metabolic pathways, leading to cell death or growth inhibition .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Compounds containing the oxadiazole moiety have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Studies on related benzamide derivatives have demonstrated:
- Inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Study on Anticancer Activity
A study evaluated the anticancer effects of various benzamide derivatives, including those related to our compound. The results showed that certain derivatives significantly inhibited cancer cell growth in vitro:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 10 | Breast Cancer |
| Compound B | 5 | Lung Cancer |
| Compound C | 15 | Colon Cancer |
These findings highlight the potential for further development of this compound as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis involves a multi-step protocol:
- Step 1 : Esterification of substituted benzoic acids (e.g., 4-methoxybenzoic acid) to form methyl esters.
- Step 2 : Conversion to hydrazides via hydrazine treatment.
- Step 3 : Cyclization using agents like cyanogen bromide to form the 1,3,4-oxadiazole ring.
- Step 4 : Coupling with a sulfamoylbenzoyl chloride derivative in the presence of a base (e.g., NaH/THF). Key optimization parameters include solvent choice (dry THF for moisture-sensitive steps) and reaction temperature (60–80°C for cyclization) .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Cyanogen bromide/MeOH, 12h, RT | 65–70 | |
| Coupling | NaH/THF, 0°C → RT, 6h | 50–55 |
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : H and C NMR to confirm substituent positions (e.g., sulfamoyl protons at δ 3.1–3.3 ppm; oxadiazole C=O at ~168 ppm) .
- IR : Peaks at 1650–1680 cm (C=O stretch) and 1240–1260 cm (S=O stretch) .
- Mass Spectrometry : High-resolution MS to validate molecular ion peaks (e.g., [M+H] with <2 ppm error).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Q. How is the compound’s biological activity assessed in preliminary assays?
- Antimicrobial Testing : Agar dilution or microbroth dilution methods (MIC values against S. aureus or E. coli) .
- Anticancer Screening : MTT assays using cancer cell lines (e.g., IC determination) .
- Dose-Response Curves : Data normalized to controls (e.g., DMSO vehicle) with triplicate replicates .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
- Base Optimization : Replace NaH with milder bases (e.g., KCO) to reduce side reactions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
- Temperature Control : Gradual warming (0°C → RT) to minimize decomposition .
- Catalysis : Introduce Pd-mediated coupling for sterically hindered substrates .
Q. How to resolve contradictions in reported biological activity data?
- Substituent Effects : Compare activity across analogs (e.g., 4-methoxy vs. 4-chloro substituents alter electron density and binding affinity) .
- Assay Variability : Standardize protocols (e.g., consistent cell passage number, incubation time).
- Metabolic Stability : Assess compound degradation in serum (e.g., HPLC monitoring over 24h) .
Table 2 : Comparative Antimicrobial Activity of Analogous Compounds
| Substituent (R) | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli | Reference |
|---|---|---|---|
| 4-OCH | 8.2 | 32.5 | |
| 4-Cl | 4.7 | 16.8 |
Q. What computational methods predict the compound’s reactivity and binding modes?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (e.g., sulfamoyl group’s nucleophilic sites) .
- Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity; grid box centered on active site) .
- MD Simulations : GROMACS for 100ns trajectories to assess stability of ligand-protein complexes (RMSD <2Å acceptable) .
Q. How to design derivatives to enhance pharmacokinetic properties?
- LogP Optimization : Introduce polar groups (e.g., -OH, -SONH) to reduce hydrophobicity .
- Metabolic Shielding : Replace labile methyl groups with CF or cyclopropyl .
- Prodrug Strategies : Esterify carboxylic acids for improved oral bioavailability .
Methodological Notes
- Contradictory Data : Always cross-validate results with orthogonal assays (e.g., SPR alongside enzymatic inhibition).
- Spectral Interpretation : Use databases like SDBS or NIST Chemistry WebBook for peak assignments .
- Ethical Compliance : Adhere to OECD guidelines for preclinical testing (e.g., GLP for in vivo studies).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
